5-Chloro-2-hydroxy-3-nitrobenzoic acid
Description
Contextualization within Halogenated Nitrobenzoic Acid Derivatives
5-Chloro-2-hydroxy-3-nitrobenzoic acid belongs to the broader class of halogenated nitrobenzoic acids. These are derivatives of benzoic acid, a simple aromatic carboxylic acid, that have been functionalized with one or more halogen atoms and at least one nitro group. wikipedia.orgfishersci.com The parent structure, benzoic acid, serves as a fundamental building block in organic chemistry. The addition of functional groups like halogens (e.g., chlorine) and nitro groups significantly alters the molecule's chemical properties.
The nitro group is strongly electron-withdrawing, which increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. wikipedia.org Halogens also act as electron-withdrawing groups, further modifying the electronic landscape of the aromatic ring. This compound is specifically a derivative of 2-hydroxybenzoic acid (salicylic acid), making it a substituted nitrosalicylic acid. cymitquimica.com The presence of the hydroxyl group ortho to the carboxylic acid allows for intramolecular hydrogen bonding, which can influence its physical and chemical behavior. nih.gov
The combination of these specific groups—chloro, hydroxy, and nitro—on the benzoic acid framework makes this compound a highly functionalized and reactive intermediate for organic synthesis. bldpharm.com
Below is a data table detailing the key properties of this compound.
| Property | Value |
| Molecular Formula | C7H4ClNO5 |
| Molecular Weight | 217.57 g/mol |
| CAS Number | 7195-78-0 |
| Physical Form | Solid |
| Synonyms | 5-Chloro-3-nitrosalicylic acid |
Data sourced from PubChem and CymitQuimica. cymitquimica.comnih.gov
Overview of Research Significance in Organic Chemistry and Related Fields
The research significance of this compound stems from its utility as both a biologically active molecule and a versatile synthetic intermediate. Its unique structure makes it a valuable tool in medicinal chemistry and materials science. ontosight.ai
A primary area of interest is its documented activity as a potent inhibitor of HIV integrase. biosynth.com This enzyme is crucial for the replication of the HIV virus, and by binding to it, this compound can prevent the integration of the viral genome into host DNA, thereby inhibiting viral proliferation. biosynth.com This specific biological activity highlights its potential in the development of novel therapeutic agents.
In the realm of organic synthesis, this compound serves as a valuable building block. Halogenated and nitrated benzoic acids are common precursors in the synthesis of pharmaceuticals, dyes, and pesticides. guidechem.comchemicalbook.com The various functional groups on this compound can be selectively modified. For instance, the carboxylic acid can be converted into esters or amides, the nitro group can be reduced to an amine, and the chlorine atom can be substituted through nucleophilic aromatic substitution reactions. guidechem.comresearchgate.net
Furthermore, substituted salicylic (B10762653) acids are known precursors for the synthesis of more complex heterocyclic structures, such as 4,1-benzoxazepines, which possess a wide range of biological activities, including anti-inflammatory effects. nih.gov The unique substitution pattern of this compound makes it an attractive starting material for creating diverse molecular libraries for drug discovery and materials science research. ontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-hydroxy-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO5/c8-3-1-4(7(11)12)6(10)5(2-3)9(13)14/h1-2,10H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYGNKVPVGTIHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 5 Chloro 2 Hydroxy 3 Nitrobenzoic Acid and Its Analogs
Established Synthetic Routes to 5-Chloro-2-hydroxy-3-nitrobenzoic acid
The synthesis of this compound can be approached through several established methodologies, primarily involving the sequential introduction of functional groups onto an aromatic scaffold.
Multi-Step Nitration-Esterification Sequential Synthesis
A common and logical approach to synthesizing polysubstituted aromatic compounds like this compound involves a sequence of reactions, including nitration and esterification, to introduce the required functional groups while managing regioselectivity. A practical strategy involves the nitration of a suitable precursor followed by esterification. researchgate.net This sequence can protect the carboxylic acid group during subsequent reactions or facilitate purification.
The direct nitration of substituted phenols is a foundational method for introducing a nitro group onto the aromatic ring. The hydroxyl group is a potent activating, ortho-para directing group. Starting with 5-chloro-2-hydroxybenzoic acid (5-chlorosalicylic acid), the directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups must be considered. The hydroxyl group's activating and ortho-directing influence is dominant, guiding the electrophilic nitrating agent to the positions ortho and para to it. Since the para position is blocked by the carboxylic acid, and one ortho position is blocked by the chlorine atom, the nitro group is directed to the C-3 position.
Various nitrating agents can be employed, with the choice influencing selectivity and yield. ijcce.ac.ir Metal nitrates, such as copper(II) nitrate (B79036) (Cu(NO₃)₂) or cerium(IV) ammonium (B1175870) nitrate (CAN), are often used under milder conditions than the traditional mixed acid (HNO₃/H₂SO₄) to improve regioselectivity and avoid harsh oxidation. ijcce.ac.irarkat-usa.org For example, the nitration of phenols using CAN in the presence of sodium bicarbonate has been shown to be highly selective for the ortho position. arkat-usa.org
Table 1: Nitration Conditions for Phenolic Compounds
| Starting Material | Nitrating Agent | Solvent | Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Methylphenol | Cu(NO₃)₂·3H₂O | THF | Reflux, 3h | 2-Methyl-4/6-nitrophenol | 70% | chemicalbook.com |
| Phenol (B47542) | Cu(NO₃)₂·3H₂O | Acetone | Room Temp, 6h | 2-Nitrophenol & 4-Nitrophenol | 28% & 56% | ijcce.ac.ir |
| p-Cresol | CAN/NaHCO₃ | CH₃CN/H₂O | Room Temp, 1h | 4-Methyl-2-nitrophenol | 95% | arkat-usa.org |
| 3-Chlorophenol | CAN/NaHCO₃ | CH₃CN/H₂O | Room Temp, 1h | 3-Chloro-6-nitrophenol | 89% | arkat-usa.org |
Following nitration, the carboxylic acid group of the resulting 5-chloro-3-nitro-2-hydroxybenzoic acid can be converted to an ester. This step is often performed to protect the acid functionality or to modify the compound's solubility and reactivity for further transformations. The most common method for this is the Fischer esterification. truman.edu This acid-catalyzed reaction involves heating the carboxylic acid in an excess of an alcohol (e.g., methanol (B129727) or ethanol) with a strong acid catalyst like sulfuric acid (H₂SO₄). truman.edubyjus.com The reaction is reversible, so to maximize the yield of the ester, water is typically removed as it is formed. byjus.comlearncbse.in
A general procedure involves refluxing the nitrobenzoic acid with the alcohol and a catalytic amount of concentrated sulfuric acid for several hours. truman.edu The product is then isolated by pouring the reaction mixture into ice water, which causes the less soluble ester to precipitate. truman.edu
Adaptation of Fries Rearrangement-Based Approaches for Structurally Related Compounds
The Fries rearrangement is a Lewis acid-catalyzed conversion of a phenolic ester to a hydroxy aryl ketone. wikipedia.org While this reaction does not directly produce a carboxylic acid, it can be adapted within a multi-step synthesis to create key intermediates for structurally related compounds. The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, favoring the ortho and para positions. wikipedia.org
An adapted approach could involve:
Acylation of a precursor like 4-chloro-2-nitrophenol (B165678) to form a phenolic ester.
Fries Rearrangement of the ester to introduce an acetyl group onto the ring, forming an acetophenone (B1666503) derivative (e.g., 5-chloro-2-hydroxy-3-nitro-acetophenone).
Oxidation of the introduced methyl ketone group (e.g., via the haloform reaction) to yield the desired carboxylic acid.
The regioselectivity of the Fries rearrangement is temperature-dependent; lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product. wikipedia.org For a precursor like an ester of 4-chloro-2-nitrophenol, the rearrangement would likely be directed to the position ortho to the hydroxyl group.
Alternative Synthetic Strategies from Precursors
Alternative routes can provide access to the target molecule by altering the order of reactions or using different starting materials. One plausible strategy begins with a precursor that already contains the chloro and nitro functionalities, such as 2-chloro-4-nitrotoluene (B140621).
A potential sequence could be:
Oxidation: The methyl group of 2-chloro-4-nitrotoluene can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄), yielding 2-chloro-4-nitrobenzoic acid.
Reduction: The nitro group is then reduced to an amine (-NH₂) using reagents like tin(II) chloride (SnCl₂) in HCl or catalytic hydrogenation (H₂/Pd-C). This produces 4-amino-2-chlorobenzoic acid.
Diazotization and Hydrolysis: The amino group can be converted into a hydroxyl group via a Sandmeyer-type reaction. The amine is first treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. Subsequent heating of the diazonium salt solution (hydrolysis) replaces the diazonium group with a hydroxyl group, yielding 2-chloro-4-hydroxybenzoic acid.
Nitration: The final step would be the regioselective nitration of 2-chloro-4-hydroxybenzoic acid to introduce the nitro group at the C-3 position, yielding the final product.
Another alternative route could start from 5-amino-2-hydroxybenzoic acid. This precursor can be converted to 5-chloro-2-hydroxybenzoic acid via a Sandmeyer reaction using Cu₂Cl₂ and HCl. nih.gov The resulting 5-chlorosalicylic acid can then be nitrated as described in section 2.1.1.1.
Advanced Reaction Chemistry of this compound
The chemical reactivity of this compound is dictated by its multiple functional groups, allowing for a range of subsequent transformations.
Reactions of the Carboxylic Acid Group: The carboxylic acid can undergo standard transformations. It can be converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which is a highly reactive intermediate for the synthesis of esters and amides under mild conditions. Direct amidation with amines is also possible, often facilitated by coupling agents.
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂). This transformation is a key step in the synthesis of many heterocyclic compounds and other complex molecules. Common reducing agents include catalytic hydrogenation (e.g., H₂ over a palladium, platinum, or nickel catalyst) or chemical reducing agents like SnCl₂/HCl or iron in acetic acid. The resulting 3-amino-5-chloro-2-hydroxybenzoic acid is a valuable synthetic intermediate.
Nucleophilic Aromatic Substitution: The aromatic ring is electron-deficient due to the presence of the electron-withdrawing nitro and carboxylic acid groups. This makes it susceptible to nucleophilic aromatic substitution (SₙAr), potentially allowing for the displacement of the chloro group by strong nucleophiles under certain conditions. For instance, the related compound 2-chloro-5-nitrobenzoic acid undergoes regioselective amination with various amines. sigmaaldrich.com
Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. These reactions can be used to protect the hydroxyl group or to introduce new functionalities into the molecule.
Nucleophilic Substitution Reactions and Mechanistic Investigations
Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying compounds like this compound. This reaction pathway is viable for aryl halides that possess electron-withdrawing groups, which activate the aromatic ring towards nucleophilic attack. libretexts.orgwikipedia.org The nitro group (—NO₂), in particular, strongly facilitates this reaction when positioned ortho or para to the leaving group (e.g., a halogen). libretexts.orgwikipedia.org
The SNAr mechanism typically proceeds via a two-step addition-elimination process. nih.govyoutube.com
Addition Step: The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org This step results in the temporary loss of aromaticity.
Elimination Step: The leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product. libretexts.org
The stability of the Meisenheimer complex is crucial, and it is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. libretexts.org For a substitution to occur, these activating groups must be located ortho or para to the site of substitution. A meta-positioned group does not provide the necessary resonance stabilization for the intermediate anion. libretexts.org
A practical example of this reaction is the synthesis of 5-Hydroxy-2-nitrobenzoic acid from 5-chloro-2-nitrobenzoic acid, an analog of the title compound. In this synthesis, the chloro group is displaced by a hydroxyl group. The reaction involves dissolving 5-chloro-2-nitrobenzoic acid in an aqueous sodium hydroxide (B78521) solution and heating it at reflux. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the carbon bearing the chlorine atom and ultimately replacing it to yield the product with high efficiency. chemicalbook.comchemicalbook.com This demonstrates the feasibility of displacing the chlorine atom in such structures via the SNAr pathway.
Reduction Reactions of the Nitro Group to Amino Functionality
The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. For a molecule like this compound, which contains other potentially reducible functional groups (chloro, carboxylic acid), achieving chemoselective reduction of the nitro group is essential.
A variety of reagents and methods are available for this transformation, broadly categorized into catalytic hydrogenation and metal-based reductions. scispace.com
Catalytic Hydrogenation: This is often the method of choice for large-scale industrial processes due to its efficiency and atom economy. scispace.com Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. organic-chemistry.org The reaction is typically carried out under an atmosphere of hydrogen gas (H₂). Transfer hydrogenation, which uses a hydrogen donor like hydrazine (B178648) hydrate (B1144303) or formate (B1220265) salts in conjunction with a catalyst (e.g., Pd/C), offers an alternative that can sometimes provide enhanced selectivity. organic-chemistry.org
Metal-Based Reductions: Stoichiometric reduction using metals in acidic media is a classic and reliable method. Common systems include iron (Fe) in acetic or hydrochloric acid, and tin(II) chloride (SnCl₂) in hydrochloric acid. scispace.com These methods are particularly useful because they often show good selectivity for the nitro group in the presence of other functionalities like halogens and carbonyls. scispace.com For instance, an efficient Fe/CaCl₂ system can be used for transfer hydrogenation that tolerates halides, carbonyls, and esters. organic-chemistry.org Similarly, zinc or magnesium powder with hydrazine glyoxylate (B1226380) has been shown to selectively reduce aromatic nitro groups in the presence of phenols, carboxylic acids, and halogens.
The choice of reducing agent is critical to avoid unwanted side reactions. For example, while catalytic hydrogenation is effective, it can sometimes lead to dehalogenation (hydrogenolysis of the C-Cl bond) as a side reaction. Therefore, reaction conditions must be carefully optimized to preserve the chloro substituent. Systems like Co₂(CO)₈-H₂O have demonstrated high selectivity for reducing nitro groups without affecting aryl halides or carbonyl groups. scispace.com
Ester Hydrolysis Mechanisms
The hydrolysis of an ester derivative of this compound into its parent carboxylic acid and an alcohol can be achieved under either acidic or basic conditions. libretexts.org Both pathways proceed through a nucleophilic acyl substitution mechanism involving a tetrahedral intermediate, but they differ in their specifics, particularly regarding catalysis and reversibility. libretexts.orgchemistrysteps.com
Acid-Catalyzed Hydrolysis: This reaction is an equilibrium process and is essentially the reverse of Fischer esterification. chemistrysteps.com It requires a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl). The mechanism involves several reversible steps:
Protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon and makes it more electrophilic. libretexts.orgyoutube.com
Nucleophilic attack by a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.com
A proton transfer from the attacking water moiety to the alkoxy (–OR) group.
Elimination of the alcohol (R–OH), which now acts as a good leaving group, and reformation of the carbonyl double bond.
Deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the carboxylic acid. libretexts.org To drive the equilibrium towards the products, a large excess of water is typically used. chemistrysteps.com
Base-Promoted Hydrolysis (Saponification): This reaction is effectively irreversible because the final step is an acid-base reaction. chemistrysteps.comyoutube.com It requires a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH). The mechanism is as follows:
Nucleophilic attack by the hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgyoutube.com
The intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide ion (RO⁻) as the leaving group. libretexts.org
A rapid and irreversible acid-base reaction occurs where the highly basic alkoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and the alcohol. chemistrysteps.com An acidic workup is required in a subsequent step to protonate the carboxylate salt and isolate the neutral carboxylic acid. youtube.com
Electrophilic Aromatic Substitution Potentials of Related Structures
The potential for further electrophilic aromatic substitution (EAS) on a molecule like this compound is determined by the combined directing and activating/deactivating effects of the substituents already present on the aromatic ring. fiveable.mescribd.com
The directing effects of the individual substituents are as follows:
—OH (Hydroxyl): A strongly activating group and an ortho, para-director due to its strong +R (resonance) effect. wizeprep.com
—Cl (Chloro): A deactivating group due to its -I (inductive) effect, but an ortho, para-director because of its +R effect. wizeprep.com
—COOH (Carboxylic Acid): A meta-directing and deactivating group. scribd.com
—NO₂ (Nitro): A strongly meta-directing and deactivating group. scribd.com
In this compound, the aromatic ring is already heavily substituted, leaving only one available position for substitution (C-6). To predict the feasibility of an electrophile attacking this position, the cumulative effect of the existing groups must be considered.
Activation vs. Deactivation: The ring is strongly deactivated by the presence of two powerful deactivating groups (—NO₂ and —COOH). While the —OH group is a strong activator, its effect is likely overcome by the combined deactivating influence of the other substituents. The —Cl group also contributes to deactivation.
Directing Effects: The powerful ortho, para-directing —OH group would direct an incoming electrophile to its ortho (C-3, already occupied) and para (C-5, already occupied) positions. The —Cl group, also an ortho, para-director, would direct to its ortho (C-6, available) and para (C-2, already occupied) positions. The meta-directing —NO₂ and —COOH groups would direct to positions that are already substituted.
Chlorination Reactions and Byproduct Formation
Chlorination of salicylic (B10762653) acid (2-hydroxybenzoic acid), a structural precursor to the title compound, typically involves electrophilic aromatic substitution. The reaction can yield a mixture of products, as the hydroxyl and carboxyl groups direct the incoming electrophile. The strongly activating and ortho, para-directing —OH group favors substitution at positions 3 and 5. Direct chlorination of salicylic acid has been reported to produce mainly 5-chlorosalicylic acid, along with smaller amounts of 3-chloro- and 3,5-dichlorosalicylic acids. ias.ac.in The specific product distribution can be controlled by adjusting reaction conditions such as temperature, solvent, and the chlorinating agent. ias.ac.ingoogle.com
For more complex, substituted phenols, chlorination can lead to a wider array of byproducts. In the case of nitrophenols, chlorination proceeds via electrophilic substitution, with the position of attack influenced by both the hydroxyl and nitro groups. For example, the chlorination of p-nitrophenol yields 2-chloro-4-nitrophenol (B164951) as the major product, as the hydroxyl group directs the chlorine to the ortho position. asianpubs.orgmdpi.com Further chlorination can lead to dichlorinated products like 2,6-dichloro-4-nitrophenol. mdpi.com The presence of an amine catalyst can alter the selectivity of the reaction, for instance, by changing the ratio of isomers formed during the chlorination of ortho-nitrophenol. google.com
Under aggressive chlorination conditions, such as those used in water disinfection with high concentrations of hypochlorous acid (HOCl), phenolic compounds can undergo ring cleavage. nih.govacs.org This process can lead to the formation of various aliphatic byproducts. Studies on the chlorination of phenol and substituted chlorophenols have identified α,β-unsaturated C4-dicarbonyl compounds, such as 2-butene-1,4-dial (BDA) and its chlorinated analog (Cl-BDA), as significant ring cleavage products. nih.govacs.orgresearchgate.net The formation of these byproducts often occurs when chlorine is present in large excess, and 2,4,6-trichlorophenol (B30397) is considered a common intermediate precursor to these cleavage products. acs.orgresearchgate.net
Derivatization Strategies and Functional Group Transformations of 5 Chloro 2 Hydroxy 3 Nitrobenzoic Acid
Synthesis of Ester Derivatives (e.g., Methyl Esters)
The carboxylic acid moiety of 5-chloro-2-hydroxy-3-nitrobenzoic acid is readily converted to its corresponding ester derivatives. A common strategy involves reaction with an alcohol in the presence of an acid catalyst. For instance, methyl esters can be synthesized by reacting the parent compound with methanol (B129727) and a catalytic amount of sulfuric acid or by using thionyl chloride in methanol. prepchem.com Another method for the synthesis of methyl 5-chloro-2-hydroxy-3-nitrobenzoate involves the reaction of this compound with dimethyl sulfate (B86663) in the presence of potassium carbonate in acetone. nih.gov This esterification is a crucial step in the synthesis of various pharmaceutical intermediates.
The general reaction for the esterification of a related compound, 5-nitrosalicylic acid, to its methyl ester is depicted below:
This is a representative reaction and not the specific synthesis of Methyl 5-chloro-2-hydroxy-3-nitrobenzoate.Detailed findings from the synthesis of a related compound, methyl 5-chloro-2-nitrobenzoate, show that the reaction can be carried out by stirring 5-chloro-2-nitrobenzoic acid with potassium carbonate and dimethyl sulfate in acetone, followed by refluxing the mixture. nih.gov The resulting methyl ester can be purified by crystallization from methanol. nih.gov X-ray diffraction studies of the crystals revealed a monoclinic crystal system. nih.gov
Table 1: Synthesis of Methyl 5-chloro-2-nitrobenzoate
| Reactants | Reagents | Solvent | Conditions | Product |
|---|
Formation of Amide and Other Nitrogen-Containing Derivatives
The carboxylic acid group of this compound can be activated to form amide derivatives. This is typically achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride, which then reacts with a primary or secondary amine. nih.gov A general method for amide synthesis involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, which act as activating agents for the carboxylic acid. nih.gov This allows for the formation of amides under mild conditions at room temperature with good to excellent yields. nih.gov
A study on the amination of the related compound 2-chloro-5-nitrobenzoic acid demonstrated that it can react with various arylamines in superheated water with potassium carbonate as a base to produce N-arylanthranilic acid derivatives. researchgate.net Good yields were achieved within 2–3 hours at temperatures ranging from 150–190 °C. researchgate.net This method was also successful with an alkylamine, n-butylamine, and a nucleophile like thiophenol. researchgate.net
Table 2: Amination of 2-chloro-5-nitrobenzoic acid with various amines
| Amine | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Aniline | 150 | 2 | 88 |
| Benzylamine | 150 | 2 | 90 |
| n-Butylamine | 150 | 2 | 91 |
| Thiophenol | 150 | 2 | 87 |
| Phenol (B47542) | 190 | 3 | 38 |
Data from the reaction of 2-chloro-5-nitrobenzoic acid, a related compound. researchgate.net
The synthesis of N-substituted 5-nitroanthranilic acid derivatives has also been achieved through microwave-assisted, regioselective amination of 2-chloro-5-nitrobenzoic acid with aliphatic and aromatic amines.
Development of Metal Complexes and Coordination Compounds Utilizing Nitrobenzoic Acid Ligands
The carboxylate and hydroxyl groups of this compound can act as ligands, coordinating with metal ions to form metal complexes. ncert.nic.in The nitro group can also participate in coordination, although less commonly. These coordination compounds can exhibit interesting structural and electronic properties. The formation of such complexes involves the reaction of a salt of the benzoic acid derivative with a metal salt in a suitable solvent. The geometry of the resulting complex is influenced by the nature of the metal ion, the ligand, and the reaction conditions.
For example, 2-chloro-5-nitrobenzoic acid can act as a ligand to form a one-dimensional coordination polymer with Europium(III), which exhibits red luminescence. The study of these metal complexes is an active area of research due to their potential applications in materials science, catalysis, and as luminescent materials.
Structural Modification and Synthesis of Analogues with Related Scaffolds
The this compound scaffold can be structurally modified to synthesize a wide range of analogues. These modifications can involve substitution at various positions on the benzene (B151609) ring or transformation of the existing functional groups. For instance, the chloro substituent can be replaced by other functional groups through nucleophilic aromatic substitution reactions. The nitro group can be reduced to an amino group, which can then be further derivatized. rsc.org
One example of structural modification is the synthesis of 2,5-dichloro-3-nitro-benzoic acid from 5-chloro-3-nitro-salicylic acid by reacting it with a chlorinating agent in the presence of a catalyst. google.com Another example involves the synthesis of N-arylanthranilic acid derivatives from 2-chloro-5-nitrobenzoic acid and various arylamines. researchgate.net Furthermore, the synthesis of 8-nitrofluoroquinolone derivatives uses a related starting material, 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, which undergoes a series of reactions including conversion to its acid chloride, followed by reaction with an acrylate (B77674) derivative and cyclization. mdpi.com
These derivatization and modification strategies highlight the utility of this compound and its related compounds as versatile building blocks in the synthesis of a diverse array of chemical entities with potential applications in various fields of chemistry and materials science.
Mechanistic Studies of Biological Interactions and Biochemical Activity
Investigation of HIV Integrase Inhibition by 5-Chloro-2-hydroxy-3-nitrobenzoic acid
The viral enzyme HIV integrase is essential for the replication of HIV by inserting the viral DNA into the host cell's genome. nih.gov This process involves two main catalytic reactions: 3'-processing and strand transfer. nih.gov Inhibitors targeting this enzyme, particularly at the strand transfer step, are a critical component of antiretroviral therapy. nih.govnih.gov
Compounds structurally related to this compound, such as diketo-acid derivatives, are known to function as integrase strand transfer inhibitors (INSTIs). nih.gov The generally accepted mechanism for these inhibitors involves the chelation of divalent metal ions (typically Mg²⁺) within the enzyme's active site. nih.gov This active site contains a conserved DDE motif (aspartate and glutamate (B1630785) residues) that is crucial for catalysis. nih.gov
Molecular docking studies on similar inhibitors reveal that functional groups like hydroxyl and carboxylate moieties bind to these metal cofactors. semanticscholar.org This interaction effectively blocks the binding of the host DNA to the enzyme, thereby preventing the strand transfer reaction. nih.gov The inhibitor essentially occupies the space at the interface between the viral DNA and the enzyme, stabilizing the complex in a state where it cannot complete the integration process. nih.gov The chloro and nitro groups on the aromatic ring of this compound likely contribute to the binding affinity and specificity through various non-covalent interactions with amino acid residues in the active site pocket. semanticscholar.org
| Inhibitor Functional Group | Enzyme Active Site Component | Interaction Type | Mechanistic Outcome |
|---|---|---|---|
| Hydroxyl and Carboxylate Moieties | Divalent Metal Ions (Mg²⁺) | Chelation | Inhibition of host DNA binding. nih.gov |
| Aromatic Ring System | Active Site Amino Acid Residues | Hydrophobic/π-π Stacking | Stabilization of inhibitor binding. nih.gov |
| Chloro and Nitro Groups | Active Site Pocket | Van der Waals/Electrostatic | Enhancement of binding affinity and specificity. semanticscholar.org |
First-generation INSTIs are effective against wild-type HIV-1, but can select for resistant viral strains. nih.gov Mutations often occur in the integrase enzyme's active site, reducing the binding affinity of the inhibitor. nih.gov However, second-generation INSTIs have been developed that show efficacy against both wild-type virus and many of the first-generation resistant mutants. nih.gov For instance, dolutegravir (B560016) (DTG) retains significant potency against common resistance mutations like Y143R, N155H, and G140S/Q148H. nih.gov The efficacy of novel compounds like this compound would need to be evaluated against a panel of such resistant variants to determine its potential clinical utility. nih.gov Experimental models would compare its inhibitory concentration (IC50) against the wild-type enzyme and various mutant forms. nih.govnih.gov
| HIV Integrase Variant | Raltegravir (IC50, nM) | Elvitegravir (IC50, nM) | Dolutegravir (IC50, nM) | This compound (IC50, nM) |
|---|---|---|---|---|
| Wild Type | ~2-7 | ~0.7-1.5 nih.gov | ~2.5 | Data not available |
| Y143R Mutant | High Resistance | Moderate Resistance | Susceptible nih.gov | Data not available |
| G140S/Q148H Mutant | High Resistance | High Resistance | Susceptible nih.gov | Data not available |
Exploration of Other Potential Biological Activities in Research Contexts
Nitroaromatic compounds are a significant class of therapeutic agents with a broad spectrum of pharmacological properties, including antibacterial, antiprotozoal, and anticancer activities. scielo.br The presence of the nitro group is often crucial to their biological function. nih.gov
The biological activity of many nitroaromatic compounds is linked to the bioreduction of the nitro group within cells. scielo.br This reduction can generate reactive intermediates, such as nitroso and superoxide (B77818) species, which can be cytotoxic. nih.gov In an antimicrobial context, these reactive species can covalently bind to DNA, leading to nuclear damage and cell death. nih.gov In cancer therapy, nitroaromatic compounds are explored as hypoxia-activated prodrugs. mdpi.com In the low-oxygen environment of tumors, the nitro group is reduced to cytotoxic hydroxylamine (B1172632) and amine groups, which can act as DNA cross-linking agents, killing cancer cells. mdpi.com The electron-withdrawing properties of the nitro group can also facilitate interactions with biological receptors like proteins and enzymes, inducing cellular changes through mechanisms like nucleophilic addition or molecular complexation. scielo.br
The specific functional groups on a nitroaromatic compound heavily influence its biological activity. scielo.brnih.gov The nitro group itself is a strong electron-withdrawing moiety that alters the electronic properties and polarity of the molecule, which can favor interactions with nucleophilic sites on proteins and enzymes. nih.govnih.gov Its presence can enhance the inhibition of target biomolecules. nih.gov
Bioreduction Mechanisms of Nitro-Containing Ligands in Biological Systems
The bioreduction of the nitro group is a pivotal process in both the therapeutic action and toxicity of nitroaromatic compounds. scielo.briomcworld.com This process involves the enzymatic transfer of electrons to the nitro group, which can occur through two main pathways. nih.gov
Two-Electron Reduction : This pathway is often catalyzed by oxygen-insensitive, Type I nitroreductases, which are frequently found in bacteria. nih.govmdpi.com These enzymes typically use NAD(P)H as a cofactor and reduce the nitro group (ArNO₂) directly to a nitroso (ArNO) and then rapidly to a hydroxylamine (ArNHOH) intermediate, which is finally reduced to an amine (ArNH₂). nih.gov This six-electron reduction proceeds without the release of radical intermediates. nih.gov
One-Electron Reduction : This pathway is catalyzed by enzymes like NADPH:cytochrome P450 oxidoreductase and other flavoenzymes. nih.govnih.gov It involves the transfer of a single electron to form a nitro anion radical (ArNO₂⁻). researchgate.net In aerobic conditions, this radical can react with molecular oxygen to regenerate the parent nitro compound and produce a superoxide anion, leading to oxidative stress. scielo.brresearchgate.net Under anaerobic conditions, the radical can be further reduced to the nitroso and hydroxylamine species. researchgate.net
These reduction processes are catalyzed by a variety of flavoenzymes, including bacterial and mammalian nitroreductases, NADPH: P450 oxidoreductase, and xanthine (B1682287) oxidase. nih.govnih.gov The specific enzymes involved and the resulting metabolites can vary depending on the biological system and the specific chemical structure of the nitroaromatic compound. scielo.br
| Compound Name |
|---|
| This compound |
| Dolutegravir |
| Raltegravir |
| Elvitegravir |
Computational Chemistry and Molecular Modeling for 5 Chloro 2 Hydroxy 3 Nitrobenzoic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. While specific studies on 5-Chloro-2-hydroxy-3-nitrobenzoic acid are not extensively detailed in the available literature, analysis of the closely related compound, 5-chloro-2-hydroxybenzoic acid (5C2HBA), provides a strong basis for understanding its electronic structure and vibrational properties. nih.gov
Theoretical calculations for 5C2HBA using methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) with B3LYP functional have been performed to determine vibrational frequencies. nih.gov These studies reveal the significant influence of the substituent groups—chlorine, hydroxyl, and carboxylic acid—on the molecule's geometry and vibrational modes. A key feature identified in 5C2HBA is the formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl group of the carboxylic acid, creating a stable six-membered ring. This interaction affects the resonance of the benzene (B151609) ring. nih.gov
For this compound, the addition of the electron-withdrawing nitro group at the 3-position is expected to further influence the electronic distribution. The nitro group would enhance the acidity of the carboxylic acid and the phenolic proton. The intramolecular hydrogen bond between the 2-hydroxy and the carboxylic acid group would likely persist and could be strengthened or weakened by the electronic effects of the adjacent nitro group.
Vibrational analysis based on these calculations allows for the assignment of characteristic frequencies in FTIR and FT-Raman spectra. The table below, adapted from the analysis of the related 5-chloro-2-hydroxybenzoic acid, indicates the expected positions of key vibrational modes.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (DFT/B3LYP) | Experimental Wavenumber (cm⁻¹) (FTIR) | Assignment |
| ν(OH) (hydroxyl) | 3385 | 3390 | O-H stretching |
| ν(OH) (carboxyl) | 3102 | 3100 | O-H stretching |
| ν(C=O) | 1660 | 1665 | Carbonyl stretching |
| ν(NO₂) asymmetric | - | (Expected ~1530) | N-O stretching |
| ν(NO₂) symmetric | - | (Expected ~1350) | N-O stretching |
| ν(C-Cl) | 665 | 668 | C-Cl stretching |
| (Data for 5-chloro-2-hydroxybenzoic acid from Arjunan et al., 2011, used as a proxy. Expected values for nitro groups are typical for aromatic nitro compounds.) nih.gov |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations are computational techniques used to predict the binding orientation and affinity of a small molecule to a biological target. This compound has been identified as a potent inhibitor of HIV integrase. semanticscholar.org HIV integrase is a crucial enzyme for viral replication, as it catalyzes the insertion of viral DNA into the host genome. nih.govnih.gov This process involves two key steps: 3'-processing and strand transfer. nih.gov
Integrase Strand Transfer Inhibitors (INSTIs), such as the FDA-approved drug Raltegravir, function by binding to the enzyme's active site and chelating two essential magnesium ions (Mg²⁺). nih.govnih.gov This chelation disrupts the catalytic triad (B1167595) of aspartate and glutamate (B1630785) residues (DDE motif) and prevents the strand transfer reaction. nih.govnih.gov The chemical structure of this compound, featuring a hydroxyl group and a carboxylic acid group in ortho positions, provides an ideal pharmacophore for chelating these divalent metal ions.
Docking studies of similar inhibitors reveal a common binding mode where the chelating group of the inhibitor coordinates the two Mg²⁺ ions, which are themselves held in place by the DDE catalytic triad (typically residues Asp64, Asp116, and Glu152). semanticscholar.org It is predicted that this compound would adopt a similar orientation. The interaction profile would involve:
Metal Chelation: The oxygen atoms of the 2-hydroxyl group and the adjacent carboxylic acid would form strong coordinate bonds with the two Mg²⁺ ions in the active site.
Hydrogen Bonding: The inhibitor could form hydrogen bonds with residues of the catalytic triad.
Aromatic Interactions: The chloro-nitrophenyl ring could engage in π-π stacking or hydrophobic interactions with nearby aromatic residues, such as Tyrosine 143 (Y143), which is known to interact with other INSTIs like Raltegravir. mdpi.com
Supramolecular Chemistry and Co-crystal Formation Studies
Supramolecular chemistry explores the non-covalent interactions that govern the assembly of molecules into larger, organized structures. For carboxylic acids like this compound, co-crystallization is a common strategy to modify physicochemical properties. This involves combining the active pharmaceutical ingredient (API) with a co-former to create a new crystalline solid held together by non-covalent bonds. nih.govacs.org
Studies on related chloro-nitrobenzoic acids demonstrate their propensity to form robust supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. nih.govacs.org The formation of these synthons is a driving force in crystal engineering.
| Supramolecular Synthon | Description | Common Co-formers | Reference Example |
| Acid-Pyridine Heterosynthon | A strong O-H···N hydrogen bond between the carboxylic acid and a pyridine (B92270) nitrogen. | Pyridine derivatives (e.g., Nicotinamide) | 2-chloro-4-nitrobenzoic acid with nicotinamide. nih.gov |
| Carboxylic Acid Homodimer | Two carboxylic acid groups form a centrosymmetric R²₂(8) ring motif via two O-H···O hydrogen bonds. | Self-assembly or with non-basic co-formers. | Dimer formation is common in many benzoic acid derivatives. quora.com |
| Acid-Amide Heterosynthon | Hydrogen bonding between a carboxylic acid and an amide group. | Amides (e.g., Nicotinamide) | Formation of ribbon architectures in co-crystals. nih.gov |
Hydrogen bonds are the primary interactions directing the assembly of co-crystals involving carboxylic acids. nih.gov In the case of this compound, several types of hydrogen bonds are anticipated:
Intramolecular Hydrogen Bonds: As established by quantum chemical studies on similar molecules, a persistent intramolecular O-H···O bond exists between the 2-hydroxyl group and the carbonyl of the carboxylic acid. nih.gov This interaction influences the molecule's conformation and its availability for intermolecular bonding.
Carboxylic Acid Dimers: The most common motif for carboxylic acids is the R²₂(8) homodimer, where two molecules are linked by a pair of O-H···O hydrogen bonds. quora.comosti.gov
Heterosynthons: When co-crystallized with molecules containing complementary functional groups (like pyridines or amides), strong and predictable heterosynthons form. An example is the O-H···N bond in an acid-pyridine pair, which is a highly reliable interaction in crystal engineering. nih.gov
Other Weak Hydrogen Bonds: The nitro group's oxygen atoms are effective hydrogen bond acceptors, leading to weaker C-H···O or N-H···O interactions that provide additional stability to the crystal lattice. osti.gov
Beyond hydrogen bonding, other non-covalent forces contribute to the stability and packing of crystal structures.
Halogen Bonds: The chlorine atom can act as a halogen bond donor, interacting with a nucleophilic region (like a carbonyl or nitro oxygen) on an adjacent molecule. Studies on salts and co-crystals of 2-chloro-4-nitrobenzoic acid have investigated the role of these weak halogen bonds in the crystal packing. acs.org
C-H···O/N Interactions: The aromatic C-H groups can act as weak hydrogen bond donors to oxygen or nitrogen atoms, further stabilizing the three-dimensional crystal structure. mdpi.com
Prediction of Theoretical Bioactivity and Molecular Interaction Profiles
Based on its chemical structure and the principles of molecular modeling, the primary theoretical bioactivity of this compound is as an HIV Integrase Strand Transfer Inhibitor (INSTI). semanticscholar.orgnih.gov Its molecular interaction profile is predicted to be characteristic of this drug class.
The key features of its interaction with the HIV-1 integrase active site are summarized below:
| Interaction Type | Interacting Groups on Ligand | Target Residues/Components in Enzyme | Predicted Importance |
| Metal Ion Chelation | 2-hydroxyl and 1-carboxylate oxygens | Two catalytic Mg²⁺ ions | Essential for activity |
| Hydrogen Bonding | Carboxylate or hydroxyl groups | DDE motif (Asp64, Asp116, Glu152) | High |
| π-π Stacking | Chloro-nitrophenyl ring | Y143 (Tyrosine) | Moderate to High |
| Hydrophobic Interactions | Aromatic ring | Other nonpolar residues in the binding pocket | Moderate |
This profile suggests that this compound fits the pharmacophore model for potent INSTIs. The combination of strong metal chelation, specific hydrogen bonding, and stabilizing aromatic interactions explains its predicted efficacy as an inhibitor of this critical viral enzyme. semanticscholar.orgnih.gov
Environmental Transformation and Fate in Aquatic and Biological Systems
Formation as a Chlorination Byproduct of Environmental Contaminants
5-Chloro-2-hydroxy-3-nitrobenzoic acid has been identified as a chlorination byproduct of other environmental contaminants, notably arising from the disinfection processes used in water treatment facilities. Research has focused on its formation from precursors such as 3-methyl-4-nitrophenol (B363926), a known hydrolysis product of the organophosphorus pesticide fenitrothion (B1672510). semanticscholar.org
The formation of this compound has been documented under simulated water treatment conditions involving chlorination. semanticscholar.org A key precursor, 3-methyl-4-nitrophenol (3M4NP), which is a primary degradation product of the insecticide fenitrothion, can undergo transformation during chlorine disinfection to form various byproducts. semanticscholar.orgnih.gov
In a pivotal study, researchers chlorinated 3M4NP and analyzed the resulting chemical mixture to identify novel byproducts. semanticscholar.org Using high-resolution liquid chromatography-mass spectrometry (LC/MS), a compound with a mass-to-charge ratio (m/z) of 215.971 was detected, corresponding to the molecular formula C7H4O5NCl. semanticscholar.org To elucidate the precise chemical structure, tandem mass spectrometry (MS2) experiments were conducted using collision-induced dissociation. This technique fragments the parent ion into smaller product ions, providing clues to its structure. The analysis revealed four key product ions, which were attributed to the neutral loss of specific functional groups from the parent molecule. semanticscholar.org Based on the fragmentation pattern and the known structure of the precursor 3M4NP, the byproduct was identified as chloro-5-hydroxy-2-nitrobenzoic acid. semanticscholar.org
Table 1: Mass Spectrometry Data for Identification of this compound
| Parameter | Observed Value | Inferred Information | Source |
|---|---|---|---|
| Parent Ion (m/z) | 215.971 | Suggests molecular formula of C7H4O5NCl | semanticscholar.org |
| Product Ion 1 (m/z) | 198.9679 | Corresponds to the loss of a hydroxyl (-OH) group | semanticscholar.org |
| Product Ion 2 (m/z) | 187.9757 | Corresponds to the loss of a carbonyl (-CO) group | semanticscholar.org |
| Product Ion 3 (m/z) | 170.9731 | Corresponds to the loss of a carboxyl (-COOH) group | semanticscholar.org |
| Product Ion 4 (m/z) | 136.0043 | Corresponds to the loss of a chlorine (-Cl) atom | semanticscholar.org |
The formation of byproducts during water chlorination is a public health concern, as many of these compounds exhibit mutagenic or carcinogenic properties. nih.gov The mutagenicity of byproducts formed from the chlorination of fenitrothion and its degradates has been investigated. semanticscholar.orgnih.goviwaponline.com While fenitrothion itself is not mutagenic, its reaction with chlorine can produce mutagenic byproducts. iwaponline.com
Studies have evaluated the mutagen formation potential (MFP), a measure of the mutagenicity generated when a compound is chlorinated. The MFP of 3-methyl-4-nitrophenol was found to be 19 times greater than that of its parent compound, fenitrothion, indicating that the hydrolysis product is a more significant precursor to mutagenic disinfection byproducts. nih.goviwaponline.com
In the investigation that identified this compound, the MFP of its direct precursor, 5-hydroxy-2-nitrobenzoic acid, was also tested using the Ames assay with Salmonella typhimurium TA100. semanticscholar.org The results showed a significant MFP of 3,400 net revertants per micromole, which was higher than that of 3-methyl-4-nitrophenol (2,700 net rev./µmol). This finding strongly suggests that this compound is a potent mutagenic candidate formed during the chlorination of fenitrothion-contaminated water. semanticscholar.org
Table 2: Mutagen Formation Potential (MFP) of this compound Precursors
| Compound | Mutagen Formation Potential (net revertants/µmol) | Significance | Source |
|---|---|---|---|
| 3-Methyl-4-nitrophenol | 2,700 | Significant precursor to mutagenic byproducts | semanticscholar.org |
| 5-Hydroxy-2-nitrobenzoic acid | 3,400 | Higher potential than 3M4NP, indicating its chlorinated product is a likely mutagen | semanticscholar.org |
Degradation Pathways in Environmental Matrices
The persistence of chlorinated nitroaromatic compounds in the environment is determined by their susceptibility to degradation processes. While specific degradation pathways for this compound are not extensively documented, the fate of related nitroaromatic compounds has been studied, providing insight into potential mechanisms. researchgate.netnih.gov Microbial degradation is a primary pathway for the breakdown of these chemicals in soil and aquatic systems. researchwithrutgers.comnih.gov
Bacteria have evolved diverse strategies to metabolize nitroaromatic compounds. nih.gov These pathways for nitrobenzoic acids generally proceed through one of two main routes:
Oxidative Pathway : Dioxygenase enzymes can introduce two hydroxyl groups onto the aromatic ring, which can lead to the elimination of the nitro group and subsequent ring cleavage. nih.govnih.gov For example, some Pseudomonas species degrade m-nitrobenzoate by initially oxidizing it with a dioxygenase to form protocatechuate, which is then further metabolized. nih.gov
Reductive Pathway : The nitro group can be reduced to a hydroxylamino group and then to an amino group. nih.gov The resulting aminobenzoic acid is often more amenable to degradation. This reductive route is common under anaerobic conditions but also occurs aerobically. nih.gov
The presence of a chlorine atom on the aromatic ring, as in this compound, can increase the compound's recalcitrance to microbial attack. However, various microorganisms have been shown to degrade chlorinated nitroaromatic compounds, often by initiating the degradation process before dechlorination. researchgate.netnih.gov The specific enzymes and metabolic routes are highly dependent on the microbial species and the environmental conditions.
Remediation Strategies for Related Nitroaromatic Derivatives Using Advanced Oxidation Processes
Due to the persistence and potential toxicity of nitroaromatic compounds, effective remediation technologies are needed for contaminated water and soil. Advanced Oxidation Processes (AOPs) are a class of technologies that rely on the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), to degrade recalcitrant organic pollutants. nih.govresearchgate.net AOPs have been shown to be effective for the degradation of nitro- and alkyl-phenolic compounds. nih.gov
Several types of AOPs are applicable for the treatment of water contaminated with nitroaromatic derivatives:
Fenton and Photo-Fenton Processes : These methods use iron salts and hydrogen peroxide (and UV light in the case of photo-Fenton) to generate hydroxyl radicals, which non-selectively oxidize organic compounds. researchgate.netnih.gov
Ozonation : Ozone (O3), alone or in combination with UV light or hydrogen peroxide, is a powerful oxidant that can break down complex organic molecules. mostwiedzy.pl
Photocatalysis : This process typically uses a semiconductor catalyst, such as titanium dioxide (TiO2), which, upon illumination with UV light, generates electron-hole pairs that produce hydroxyl radicals and other reactive species. nih.gov
Persulfate-Based AOPs : Activated persulfate generates sulfate (B86663) radicals (SO4•−), which are also potent oxidants capable of degrading a wide range of organic contaminants, including nitroaromatic pollutants. mostwiedzy.pl
These AOPs can transform nitroaromatic compounds into less complex, more biodegradable, and less toxic substances, and can ultimately lead to complete mineralization into carbon dioxide, water, and inorganic ions. nih.govmdpi.com The combination of AOPs with biological treatments is also a promising strategy, where the AOPs serve as a pre-treatment to break down refractory compounds into forms that are more easily biodegradable. mdpi.com
Advanced Spectroscopic and Analytical Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation and Confirmation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, UV-Visible Spectroscopy, Liquid Chromatography-Mass Spectrometry, Mass Spectrometry²)
Spectroscopic methods are indispensable for the structural elucidation of 5-Chloro-2-hydroxy-3-nitrobenzoic acid. Each technique provides unique information about the molecule's atomic and electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the carbon-hydrogen framework. While specific experimental data for this compound is not widely published, the expected ¹H NMR spectrum in a solvent like DMSO-d₆ would feature distinct signals. The two aromatic protons would appear as doublets in the downfield region, with their specific chemical shifts and coupling constants dictated by the electronic effects of the substituent groups (-Cl, -OH, -NO₂, -COOH). The acidic protons of the hydroxyl and carboxylic acid groups would typically appear as broad singlets. ¹³C NMR spectroscopy would complement this by identifying the seven unique carbon environments in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons attached to the various substituents. google.com
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acid group. The C=O stretch of the carboxylic acid would likely appear around 1700 cm⁻¹. Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) are expected near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The presence of the phenolic O-H group and C-Cl bond would also give rise to characteristic bands. blogspot.com
UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring, conjugated with the carboxylic acid and nitro groups, acts as a chromophore. This would result in characteristic absorbance peaks in the UV region, which can be useful for quantitative analysis.
Mass Spectrometry (MS) and its hyphenation with liquid chromatography (LC-MS) are vital for determining the molecular weight and elemental composition of the compound. For this compound (Molecular Weight: 217.57 g/mol ), high-resolution mass spectrometry would confirm the molecular formula C₇H₄ClNO₅. sigmaaldrich.com In LC-MS analysis, typically using electrospray ionization (ESI) in negative mode, the compound would be expected to show a prominent pseudomolecular ion peak at an m/z corresponding to the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS or MS²) experiments would involve fragmentation of this parent ion to produce daughter ions, providing further structural confirmation by identifying the loss of characteristic neutral fragments like H₂O, CO₂, and NO₂. LC-MS is also a powerful technique for analyzing the compound in complex matrices. nih.gov
| Technique | Expected Observations for this compound |
|---|---|
| ¹H NMR | Two distinct signals for aromatic protons (doublets); two broad signals for acidic protons (-COOH and -OH). |
| ¹³C NMR | Seven unique carbon signals, including a downfield signal for the carbonyl carbon. |
| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹); C=O stretch (~1700 cm⁻¹); Asymmetric and symmetric NO₂ stretches (~1530 cm⁻¹ and ~1350 cm⁻¹). |
| Mass Spectrometry (ESI-) | Expected [M-H]⁻ ion at m/z ≈ 216.0. |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique can provide accurate data on bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the benzene (B151609) ring and the orientation of the chloro, hydroxyl, nitro, and carboxylic acid substituents relative to the ring.
Furthermore, this analysis would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the carboxylic acid and hydroxyl groups, and potentially other non-covalent interactions. Such information is critical for understanding the physical properties of the solid material. While different polymorphic forms of related compounds have been studied using techniques like powder X-ray crystallography, specific crystallographic data for this compound has not been identified in publicly available literature. blogspot.com
Chromatographic Methods for Separation, Isolation, and Purity Assessment
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose.
A typical purity assessment would employ a reversed-phase HPLC (RP-HPLC) method. nih.gov This involves a stationary phase, such as a C18 (octadecylsilyl) column, and a polar mobile phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or phosphoric acid to suppress ionization of the carboxyl group) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. By running a gradient of increasing organic modifier, impurities with different polarities can be effectively separated from the main compound. Method validation according to ICH guidelines would be performed to ensure specificity, linearity, accuracy, precision, and robustness for quantitative analysis of the compound and its potential impurities.
| Parameter | Typical Condition for Purity Analysis |
|---|---|
| Technique | Reversed-Phase HPLC (RP-HPLC) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of aqueous acid (e.g., 0.1% Formic Acid) and Acetonitrile/Methanol |
| Detection | UV-Vis Detector (e.g., at λmax) |
| Purpose | Purity assessment, separation from starting materials and by-products. |
Development and Application of Reference Standards and Certified Reference Materials in Analytical Research
In analytical research and quality control, the availability of high-purity reference standards is paramount. A reference standard for this compound serves as a benchmark against which samples of unknown purity can be compared. It is used for qualitative identification (e.g., by comparing retention times in chromatography) and for quantitative determination (e.g., by creating a calibration curve to measure concentration). This compound is available commercially as a chemical reference standard for laboratory and research applications. cymitquimica.com
A Certified Reference Material (CRM) represents a higher level of standard. A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. While the compound is available as a reference standard, there is no indication in the searched literature of its availability as a CRM from a national metrology institute. The use of such standards ensures the reliability, accuracy, and comparability of analytical results across different laboratories and over time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
